molecular formula C9H12FN3 B1445176 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine CAS No. 1342881-20-2

1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine

Cat. No. B1445176
CAS RN: 1342881-20-2
M. Wt: 181.21 g/mol
InChI Key: JYGCHOOXGOBFDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine is a chemical compound with the molecular formula C9H12FN3 and a molecular weight of 181.21 . It is used for research purposes .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine, often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine include a molecular weight of 181.21 . Other specific properties such as boiling point and storage conditions are not provided in the search results .

Scientific Research Applications

PFAS Removal with Amine-Functionalized Sorbents

Perfluoroalkyl and polyfluoroalkyl substances (PFAS) are persistent chemicals found in water supplies. Amine-containing sorbents, such as those potentially derived from 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine, have been highlighted for their effectiveness in PFAS removal from municipal water and wastewater. The effectiveness of these sorbents is attributed to electrostatic and hydrophobic interactions, as well as sorbent morphology. This demonstrates the compound's potential in environmental cleanup efforts (Ateia et al., 2019).

Metallation of π-Deficient Heterocyclic Compounds

The metallation of π-deficient heterocyclic compounds, including those involving 3-fluoropyridine, has shown significant developments. Studies involving 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine could be pertinent, as the compound's structure is relevant to the selectivity and efficiency of metallation reactions. Such reactions are foundational in organic synthesis, enabling the creation of complex molecules for pharmaceuticals and materials science (Marsais & Quéguiner, 1983).

Biogenic Amine Detection and Roles

The study of biogenic amines in fish, including their role in intoxication and spoilage, underscores the importance of understanding amine interactions in biological systems. Given its amine functional group, 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine could be relevant in the synthesis of analogs for studying amine metabolism or as potential inhibitors or markers for biogenic amine production and detection (Bulushi et al., 2009).

Pyrrolidine in Drug Discovery

The pyrrolidine ring, a core component of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine, is a versatile scaffold in medicinal chemistry. Its incorporation into drug candidates can significantly influence pharmacological activity through stereochemistry and three-dimensional coverage. This compound exemplifies the utility of pyrrolidine in developing new therapeutic agents with targeted selectivity and improved biological profiles (Li Petri et al., 2021).

Oral Fluoropyrimidines and Cancer Treatment

While not directly related to 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine, the development and analysis of oral fluoropyrimidines in cancer treatment highlight the continuous search for more effective and tolerable chemotherapy options. The compound's structural features could inspire the design of new fluoropyrimidine derivatives with potential applications in cancer therapeutics (Maehara, 2003).

properties

IUPAC Name

1-(3-fluoropyridin-2-yl)pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3/c10-8-2-1-4-12-9(8)13-5-3-7(11)6-13/h1-2,4,7H,3,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGCHOOXGOBFDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=C(C=CC=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine
Reactant of Route 2
Reactant of Route 2
1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine
Reactant of Route 3
Reactant of Route 3
1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine
Reactant of Route 4
Reactant of Route 4
1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine
Reactant of Route 5
Reactant of Route 5
1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine
Reactant of Route 6
Reactant of Route 6
1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.